Haploside C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Identified Bioactive Compounds in Haplophyllum perforatum

The table below summarizes the major types of bioactive compounds found in Haplophyllum perforatum, along with their chemical classes and known activities.

| Compound Name | Chemical Class | Reported Activity and Characteristics | Location in Plant |

|---|---|---|---|

| Eudesmin [1] | Lignan (Bicyclic) | Reverses P-glycoprotein-mediated multidrug resistance (MDR); Non-toxic (IC50 >100 μM across cell lines). | Leaves (0.15% of dry weight) |

| Diphyllin [1] | Lignan (Arylnaphthalene) | Cytotoxic (IC50 10⁻⁶ to 10⁻⁴ M); 65-fold more toxic than etoposide on human fibroblasts. | Roots (0.1% of dry weight) |

| γ-Fagarine (Haplofine) [2] | Alkaloid (Quinoline) | Information on biological activity is available in the source material. | Aerial Parts |

| Haplopine [2] | Alkaloid (Furoquinoline) | Information on biological activity is available in the source material. | Aerial Parts |

| Haplophyllidine [2] | Alkaloid | Information on biological activity is available in the source material. | Aerial Parts |

| Haplosine [3] | Alkaloid (3-ethyl-4-methoxy-quinolin-2-one) | First natural representative of its chemical series. | Seeds and Roots |

| Haplosamine [4] | Alkaloid | New alkaloid identified in the mid-1990s. | Epigeal (above-ground) Parts |

Experimental Protocols for Pharmacological Assessment

For researchers aiming to evaluate the multidrug resistance (MDR) reversal potential of compounds like eudesmin, here is a key experimental methodology from the literature.

Protocol for Reversal of P-gp Mediated Efflux [1]

- Objective: To test the capacity of a compound to inhibit the P-glycoprotein (P-gp) drug efflux pump.

- Cell Models:

- MDCK-MDR1: Madin-Darby canine kidney cells transfected with the human MDR1 gene.

- MCF7/Dox: Doxorubicin-resistant human breast carcinoma cells that overexpress P-gp.

- Key Assays:

- Dye/Drug Uptake: Assay the intracellular accumulation of a fluorescent dye or a radiolabeled drug (e.g., [³H]-vinblastine) in the presence and absence of the test compound.

- Measurement: Increased accumulation of the substrate in resistant cells indicates successful inhibition of the P-gp efflux pump by the test compound.

Research Trajectory and Phytochemical Context

The study of Haplophyllum perforatum's chemistry has been ongoing for decades, with a strong focus on its alkaloid content. The following diagram outlines the logical progression of this research field as reflected in the scientific literature.

Research evolution of Haplophyllum perforatum from early surveys to pharmacological application.

Implications for Drug Development

The research on Haplophyllum perforatum highlights its potential as a source of drug discovery starting points.

- Eudesmin as a MDR Reversal Agent: The discovery that eudesmin can reverse P-gp-mediated drug efflux is highly significant for oncology [1]. While its activity may be insufficient for direct clinical application, it serves as a non-toxic lead compound. Its ability to improve the bioavailability of co-administered anticancer drugs in resistant cells could be leveraged to enhance existing chemotherapy regimens [1].

- Bioactive Alkaloids: The diverse range of alkaloids, including γ-fagarine, haplopine, and others, warrants further investigation [2]. Quinoline and furoquinoline alkaloids often exhibit a range of biological activities, such as antileishmanial and antitubercular effects, as noted in related scientific contexts [2].

References

Chemical Identity & Early Discovery

Haploside C is a flavonoid glycoside natural product. The table below summarizes its fundamental chemical and structural characteristics.

| Property Category | Details |

|---|---|

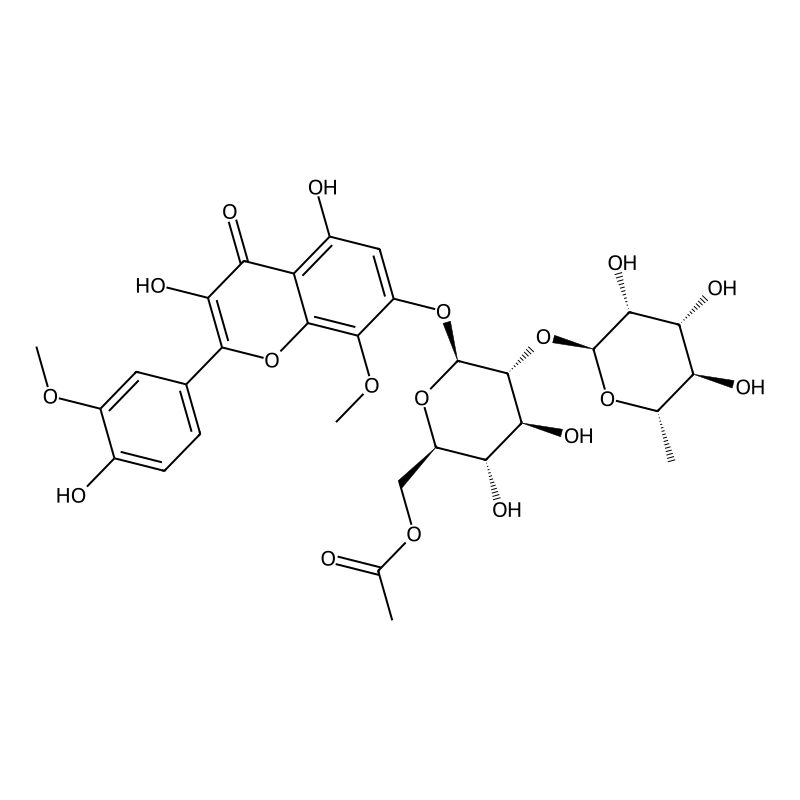

| IUPAC Name / Structure | 3,4′,5,7-tetrahydroxy-3′,8-dimethoxyflavone 7-[O-α-L-rhamnopyranosyl-(1→2)-(6″-O-acetyl-β-D-glucopyranoside)] [1] |

| Molecular Formula / Weight | C31H36O18 / 696.6213 g/mol [2] |

| Melting Point | 143–145 °C [2] |

| Specific Rotation | [α]D22 -0±3° (in methanol) [2] |

| Biological Source (Discovery) | Aerial parts of Haplophyllum perforatum [1] |

| Solubility (Practical) | Soluble in DMSO (1 mg/mL) [3] |

Pharmacological Activity & Spectral Data

The most well-documented biological activity of this compound from its discovery research is its pronounced hypoazotemic effect, meaning it can lower nitrogenous compound levels in the blood [1]. A more recent study (2022) also identified it as a novel component in Citrus aurantium L. fruit with potential anti-proliferative activity against colorectal cancer cells (CRCs) [4].

The structural characterization of this compound relied on a suite of spectroscopic techniques, with key data summarized in the following table.

| Analytical Technique | Key Data and Characteristics |

|---|---|

| UV-Vis Spectroscopy | Peaks at 260, 275, 343, 385 nm; Shift assays confirmed flavonoid structure [2]. |

| Infrared (IR) Spectroscopy | Characteristic bands for OH group (3520–3270 cm⁻¹), ester C=O (1730 cm⁻¹), and γ-pyrone C=O (1650 cm⁻¹) [2]. |

| 1H NMR Spectroscopy | Data included signals for anomeric protons of rhamnose (δ 4.84) and glucose (δ 5.45), methoxy groups (δ 3.88, 3.96), and an acetyl group (δ 1.79) [2]. |

Modern Isolation & Identification Workflow

Recent research on isolating this compound and similar compounds from plant sources employs a bioactivity-guided isolation strategy. This approach uses a biological assay (e.g., testing for anti-cancer activity) at every separation step to track the active components. The following diagram illustrates this integrated workflow for isolating anti-proliferative phenolic compounds from Citrus aurantium L., a process that successfully identified this compound.

Bioactivity-guided isolation and identification workflow for this compound.

Key steps and protocols in this workflow include:

- Extraction: Plant powder is typically extracted using solvents like water, ethanol, or aqueous ethanol (e.g., 75% v/v) with ultrasonic assistance at around 60°C [4].

- Bioassay-Guided Fractionation: The crude extract is fractionated, often using macroporous resins like AB-8. The elution is optimized (e.g., with 40% and 60% ethanol) and fractions are tested for bioactivity. In the case of anti-CRC activity, this is done via assays like EdU incorporation for cell proliferation and a dual-luciferase reporter assay for Wnt signaling pathway inhibition [4].

- Compound Identification: The final active fractions are analyzed using Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS). This high-resolution technique allows for the tentative identification of compounds based on accurate mass and fragmentation patterns, leading to the discovery of previously unreported compounds in the source material, such as this compound in Citrus aurantium L. [4].

Research Applications & Future Directions

The existing data on this compound provides a solid foundation for several advanced research avenues:

- Mechanism of Action Studies: Future work should focus on elucidating the precise molecular target and signaling pathways through which this compound exerts its hypoazotemic and anti-proliferative effects. The SPAGI method, which integrates gene expression and protein interaction data to identify active signaling pathways, could be a valuable computational tool for generating testable hypotheses [5].

- Structure-Activity Relationship (SAR) Analysis: The detailed structural information available for this compound allows for the generation of analogs. Quantitative Structure-Activity Relationship (QSAR) models can then be developed to mathematically correlate structural features with biological activity, guiding the design of more potent and selective derivatives [6].

- Analytical Standards: For ongoing research, this compound is commercially available as a characterized standard with a purity of ≥95% (by LC/MS-UV), which is essential for quantitative analysis and bioactivity validation [3].

References

- 1. Flavonoids ofHaplophyllum perforatum. Structure and hypoazotemic... [link.springer.com]

- 2. ' Haploside - C ' published in 'Natural Compounds' | SpringerLink [link.springer.com]

- 3. = 95 LC/MS-UV 108279-04-5 this compound [sigmaaldrich.com]

- 4. Bioactivity guided isolation and identification of phenolic compounds... [pmc.ncbi.nlm.nih.gov]

- 5. Identification of active signaling by integrating gene... pathways [bmcsystbiol.biomedcentral.com]

- 6. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

Compound Identity and Origin

Haploside C is a naturally occurring flavonoid derivative. Key aspects of its identity and source are detailed below.

- Chemical Classification: It is an acylated glycoside of the flavonol limocitrin [1]. Its specific structure is 3,4′,5,7-tetrahydroxy-3′,8-dimethoxyflavone 7-O-[O-α-L-rhamnopyranosyl-(1→2)-(6″-O-acetyl-β-D-glucopyranoside)] [1].

- Biological Source: It was first isolated from the epigeal (above-ground) parts of the plant Haplophyllum perforatum (M.B.) Kar. et Kir [1]. It has also been identified in other species within the Haplophyllum genus, including H. foliosum and H. pedicellatum [2].

- Molecular Formula: C₃₁H₃₆O₁₈ [2]

- Molecular Weight: 696.6213 g/mol [2]

Physicochemical and Spectral Data

The following table consolidates key analytical data for this compound, essential for compound identification and verification in experimental work.

| Property | Value / Description |

|---|---|

| Melting Point | 143–145°C [2] |

| Specific Rotation | [α]22D -0±3° (in methanol) [2] |

| UV-Vis Spectrum (λmax) | 260 (4.38), 275 (4.20), 343 (4.05), 385 (4.26) [2] |

| IR Spectrum (Notable bands, cm⁻¹) | 3520–3270 (OH), 1730 (C=O ester), 1650 (C=O γ-pyrone), 1620, 1600, 1566, 1470, 1448 (aromatic C=C) [2] |

The table below summarizes the key signals from its 1H NMR spectrum, which confirms the structure and connectivity of the sugar moieties and the methoxy groups.

| Chemical Shift (δ, ppm) | Proton Count & Multiplicity | Assignment |

|---|---|---|

| 1.13 | 3H, d, J = 5.5 Hz | CH3 of rhamnose [2] |

| 1.79 | 3H, s | OCOCH3 [2] |

| 3.88, 3.96 | 3H, s (each) | Two OCH3 groups (3' and 8 positions) [2] |

| 4.84 | 1H, br s | Anomeric proton of rhamnose (H-1"') [2] |

| 5.45 | 1H, d, J = 4.0 Hz | Anomeric proton of glucose (H-1") [2] |

| 6.44 | 1H, s | H-6 (flavonoid A-ring) [2] |

Pharmacological Activity

The primary documented biological activity of this compound is its pronounced hypoazotemic action [1]. This means it effectively reduces the concentration of nitrogenous waste products, like urea, in the blood. This pharmacological property suggests potential applications in researching conditions related to impaired nitrogen metabolism.

Experimental Protocols

While the search results do not contain step-by-step laboratory protocols for isolation or bioassays, they reference standard methodological approaches that were used in the original research.

- Isolation and Identification: The original isolation from Haplophyllum perforatum involved standard phytochemical techniques, and the structure was elucidated using a combination of UV, IR, and 1H NMR spectroscopy, alongside chemical derivatization and comparison with known flavonoids [1] [2].

- Hypoazotemic Activity Testing: The pronounced hypoazotemic activity was established through in vivo pharmacological studies. These likely involved animal models where the compound's administration was followed by tracking the reduction of blood urea nitrogen (BUN) or similar markers, as per the experimental context cited from the literature on toxicology and laboratory methods [1].

Potential Signaling Pathways

The search results do not provide specific signaling pathways modulated by this compound. However, understanding pathway analysis is crucial for modern drug development. Biological pathways are sequences of chemical reactions that explain major cellular functions, and defects in these pathways often underlie diseases [3]. Mathematical modeling using ordinary differential equations (ODEs) is a key method for understanding the dynamic behavior of complex signaling networks like Wnt/β-catenin, MAPK/ERK, and NF-κB [3]. Future research on this compound could employ such modeling to predict its molecular targets and mechanisms.

A generalized cellular signaling pathway for research hypothesis generation.

Conclusion

This compound is a chemically well-defined flavonol glycoside with a documented biological function of reducing blood nitrogen levels. While its structural and basic pharmacological profile is established, its precise molecular mechanisms and interactions with specific signaling pathways remain areas for future investigation.

References

Haploside C 3,4′,5,7-tetrahydroxy-3′,8-dimethoxyflavone

Haploside C: Technical Profile

The table below consolidates the core data available for this compound, a flavonoid glycoside isolated from plants of the Haplophyllum genus [1] [2].

| Property | Details |

|---|---|

| IUPAC Name (Description) | 3,4′,5,7-tetrahydroxy-3′,8-dimethoxyflavone 7-O-[O-α-L-rhamnopyranosyl-(1→2)-(6″'-O-acetyl-β-D-glucopyranoside)] [1] |

| Biological Sources | Haplophyllum perforatum, H. foliosum, H. pedicellatum [2] |

| Molecular Formula | C({31})H({36})O(_{18}) [2] |

| Molecular Weight | 696.62 g/mol [2] |

| Melting Point | 143–145 °C [2] |

| Specific Rotation | [α](^{22}_D) -0±3° (in methanol) [2] |

| UV-Vis λ_max (nm) | 260 (4.38), 275 (4.20), 343 (4.05), 385 (4.26) [2] |

| Major Pharmacological Activity | Pronounced hypoazotemic (blood nitrogen-lowering) action [1] |

The following diagram illustrates the general isolation and characterization workflow for a compound like this compound, based on standard phytochemical processes.

Research Context and Limitations

The search results confirm this compound's identity and basic properties but have key limitations for your whitepaper:

- Lack of Experimental Detail: The sources note a "pronounced hypoazotemic action" [1] but do not provide the detailed experimental protocols, such as model organisms, dosages, or duration of studies.

- No Signaling Pathways: The mechanism of action and corresponding signaling pathways are not described in the available literature.

- Dated Information: The core identification was published in 1987 [1], with a later compilation in 2013 [2], so this does not represent the current state of research.

References

Physicochemical & Spectral Data of Haploside C

The table below consolidates the key technical information available for Haploside C, a flavonoid glycoside.

| Property | Details |

|---|---|

| Biological Sources | Haplophyllum perforatum, H. foliosum, H. pedicellatum [1] [2] |

| Molecular Formula | C₃₁H₃₆O₁₈ [2] |

| Molecular Weight | 696.6213 g/mol [2] |

| Melting Point | 143–145 °C [2] |

| Specific Rotation | [α]²²D −0±3° (in methanol) [2] |

| UV-Vis Spectral Data (λmax) | 260 (4.38), 275 (4.20), 343 (4.05), 385 (4.26) [2] |

| IR Spectral Peaks (cm⁻¹) | 3520–3270 (OH), 1730 (C=O ester), 1650 (C=O γ-pyrone), 1620, 1600, 1566, 1470, 1448 (aromatic C=C) [2] |

| ¹H NMR Key Signals | 1.13 (3H, d, J=5.5 Hz, CH₃), 3.88 (3H, s, OCH₃), 3.96 (3H, s, 8-OCH₃), 4.84 (1H, br s, rhamnose H-1"), 5.45 (1H, d, J=4.0 Hz, glucose H-1"), 6.44 (1H, s, H-6), 6.87 (1H, d, J=8.0 Hz, H-5'), 7.74 (1H, dd, J=2.0, 8.0 Hz, H-6') [2] |

| Reported Activity | Hypoazotemic (blood nitrogen-lowering) activity [1] |

Experimental Context & Potential Workflows

While detailed, step-by-step protocols for this compound are not available in the search results, the methodologies from general research on similar natural compounds can be inferred.

- Isolation and Extraction: this compound was isolated from Haplophyllum species. A common approach involves using ethanol-water mixtures (e.g., 80:20 v/v) for extraction at elevated temperatures (e.g., 60°C), followed by filtration and lyophilization [3]. Further purification would typically involve various chromatographic techniques.

- Structure Elucidation: The structure was determined using a combination of techniques standard in natural product chemistry, including UV, IR, and 1H NMR spectroscopy, as summarized in the table above [2].

- Bioactivity Screening: The initial hypoazotemic activity was likely identified through in vivo models in rodents, measuring the compound's effect on blood nitrogen compounds like urea and creatinine [1].

Based on the known biology of flavonoids, the diagram below illustrates a hypothetical workflow for investigating this compound's potential anticancer mechanisms, which is a common research direction for such compounds.

A proposed workflow for profiling the anticancer activity of this compound, linking phenotypic assays to molecular target identification.

Suggestions for Further Research

The available data on this compound is limited. To build a contemporary whitepaper, you would need to investigate the following:

- Modern Anticancer Profiling: As with other flavonoids like hyperoside [4] and cardiac glycosides like Lanatoside C [5], you could evaluate this compound using a panel of human cancer cell lines. Standard assays would include Cell Counting Kit-8 (CCK-8) for viability, colony formation, flow cytometry for cell cycle and apoptosis, and transwell assays for migration/invasion [5].

- Pathway Analysis: After establishing a phenotypic effect, use transcriptomic sequencing (RNA-seq) to identify Differentially Expressed Genes (DEGs) and affected pathways, such as TNF/IL-17 or other inflammatory and apoptotic pathways [5].

- ADMET Profiling: For drug development, investigate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using in silico and in vitro models [6].

References

- 1. Flavonoids ofHaplophyllum perforatum. Structure and... | Scilit [scilit.com]

- 2. ' Haploside - C ' published in 'Natural Compounds' | SpringerLink [link.springer.com]

- 3. Aurantii fructus immaturus (Rutaceae) flavonoid ... [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The multiple biological activities of hyperoside: from... [frontiersin.org]

- 5. Lanatoside C Inhibits Proliferation and Induces Apoptosis ... [mdpi.com]

- 6. Synthesis, antiproliferative , ADMET, activity docking... molecular [pubs.rsc.org]

Haploside C anti-proliferative activity

A Template for Your Protocol Documentation

Based on your request, here is a suggested structure for organizing information on Haploside C once you gather the necessary data. You can adapt the tables and workflow based on your findings.

Proposed Structure for Application Notes:

- Introduction: Overview of this compound, its source, and known biological activities.

- Key Findings: Summary of anti-proliferative potency, mechanism of action, and selectivity.

- Experimental Protocols: Detailed methodologies for cell viability assays, apoptosis detection, cell cycle analysis, and Western blotting.

- Data Tables: Structured presentation of quantitative results.

- Conclusions and Outlook: Potential therapeutic applications and future research directions.

Example Workflow Diagram: The Graphviz code below generates a general workflow for evaluating a compound's anti-proliferative activity, which you can adapt for this compound [1] [2].

Anti-proliferative Activity Screening Workflow

Example Data Tables: Once you find relevant data, you can structure it as follows:

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Exposure Time | Reference |

|---|---|---|---|---|

| Example: MCF-7 | Example: Breast | [To be compiled] | [To be compiled] | [To be compiled] |

| Example: A549 | Example: Lung |

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution

| Assay Type | Cell Line | Key Findings (e.g., % Increase vs. Control) | Reference |

|---|---|---|---|

| Example: Annexin V | [To be compiled] | [To be compiled] | [To be compiled] |

| Example: Cell Cycle (PI) |

References

Haploside C Wnt signaling inhibition

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial, evolutionarily conserved system that regulates embryonic development, cell proliferation, differentiation, and adult tissue homeostasis [1] [2] [3]. Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer [1] [4].

The diagram below illustrates the core mechanism of this pathway in its "OFF" and "ON" states.

Therapeutic Targeting of Wnt Signaling

Given its role in oncogenesis, the Wnt pathway is a prime therapeutic target. The table below summarizes key strategies and representative inhibitors.

| Target Category | Specific Target | Representative Inhibitors (Examples) | Mechanism of Action |

|---|---|---|---|

| Wnt Ligand Secretion | Porcupine (PORCN) | WNT974 (LGK974), ETC-1922159, CGX1321 [4] | Blocks palmitoleoylation of Wnt ligands in the ER, inhibiting their secretion [4] [3]. |

| Receptor Complex | Frizzled (FZD) | Vantictumab (OMP-18R5) [4] | Monoclonal antibody that binds to FZD receptors, blocking Wnt ligand binding [4]. |

| Receptor Complex | Frizzled (FZD) | Ipafricept (OMP-54F28) [4] | Recombinant fusion protein that acts as a decoy receptor for Wnt ligands [4]. |

| Destruction Complex | Tankyrase | XAV939 [5] | Stabilizes the destruction complex by inhibiting Tankyrase, leading to β-catenin degradation [5]. |

| β-Catenin/TCF Interaction | β-Catenin | -- (Various in development) | Aims to prevent the nuclear interaction between β-catenin and TCF/LEF transcription factors [1]. |

Protocol for Rapid In Vivo Efficacy Screening

The following protocol, adapted from a 2021 study, provides a detailed methodology for the rapid assessment of novel Wnt inhibitors using a zebrafish model, which is less costly and time-consuming than mouse models [5]. The workflow is designed to be completed within one week.

Key Procedures and Controls [5]:

- Positive Control for Inhibition: 1 µM XAV939 (Tankyrase inhibitor).

- Positive Control for Activation: 1 µM BIO (GSK3 inhibitor, activates signaling).

- Vehicle Control: DMSO at a final concentration of 0.1%.

- Drug Treatment: The novel inhibitor (e.g., at 10 µM). The concentration should be optimized based on the compound's potency.

- Imaging: Can be performed using a fluorescence-equipped stereo microscope or a high-throughput system like the VAST Bioimager.

- Data Analysis: Fluorescence intensity is quantified using software like FIJI ImageJ. Results are normalized to the vehicle control (set at 100%) to determine the percentage of inhibition.

Research Implications and Future Directions

While Haploside C's potential Wnt inhibitory activity remains unexplored, the established framework for Wnt pathway analysis provides a clear roadmap for investigation. Future work should prioritize:

- In Vitro Validation: Initial screening in CRC cell lines with APC mutations to assess the impact of this compound on β-catenin levels and downstream target gene expression [1].

- Mechanistic Studies: Identifying the direct molecular target of this compound within the Wnt pathway using techniques like pull-down assays.

- Lead Optimization: If activity is confirmed, focus should shift to medicinal chemistry to improve the compound's potency and pharmacokinetic properties while minimizing toxicity.

References

- 1. in colorectal cancer: pathogenic role and therapeutic... Wnt signaling [molecular-cancer.biomedcentral.com]

- 2. - Wikipedia Wnt signaling pathway [en.wikipedia.org]

- 3. /β-catenin signalling: function, biological mechanisms, and... Wnt [nature.com]

- 4. in cancer: therapeutic targeting of Wnt ... signaling Wnt signaling [nature.com]

- 5. Protocol for rapid assessment of the efficacy of novel Wnt ... inhibitors [pmc.ncbi.nlm.nih.gov]

Source and Identity of Haploside C

Haploside C is a flavonoid compound that was first isolated from the aerial parts of the plant Haplophyllum perforatum [1] [2]. Chemically, it is an acylated glycoside of limocitrin. Its specific structure has been identified as 3,4′,5,7-tetrahydroxy-3′,8-dimethoxyflavone 7-O-[O-α-L-rhamnopyranosyl-(1→2)-(6″-O-acetyl-β-D-glucopyranoside)] [1].

Reported Biological Activity

The primary biological activity reported for this compound is a pronounced hypoazotemic action [1]. This means it has been found to effectively reduce the concentration of nitrogenous waste compounds, such as urea, in the blood. This property suggests potential for therapeutic application in conditions like hyperazotemia.

Framework for Bioactivity-Guided Isolation

Although a direct protocol for this compound is not available, the following workflow summarizes a modern, bioactivity-guided approach for isolating bioactive phenolic compounds from plant material, which would be applicable for its extraction. The general method is adapted from a study on isolating anti-proliferative phenolics from Citrus aurantium L. [3].

The table below outlines the key parameters for the macroporous resin chromatography step, which is critical for purifying the target compounds after the initial extraction [3].

| Parameter | Description/Value |

|---|---|

| Resin Type | AB-8 macroporous resin |

| Sample Loading | Phenolic-rich crude extract |

| Elution Solvent | Ethanol in water (gradient) |

| Key Active Fractions | 40% and 60% ethanol eluants |

| Analysis of Fractions | UHPLC-Q-TOF/MS |

Key Analytical Techniques for Identification

The characterization of this compound and similar novel compounds relies heavily on advanced analytical techniques. The following methods are essential for confirming the identity and structure of the isolated compound [3] [1]:

- Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS): This technique is used for the tentative identification of compounds in a complex mixture based on their precise mass and fragmentation pattern [3].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The full structural elucidation, including the specific sugar linkages and methoxy group positions in this compound, was determined using NMR analysis [1].

References

Comprehensive Application Notes and Protocols: Purification and Characterization of Haploside C from Haplophyllum perforatum

Introduction to Haploside C

This compound is a biologically active flavonoid glycoside isolated from the aerial parts of Haplophyllum perforatum, a plant species traditionally used in various medicinal practices. This specialized metabolite belongs to the limocitrin glycoside family and demonstrates significant hypoazotemic activity, indicating its potential therapeutic value in conditions involving elevated nitrogenous compounds in the bloodstream. The compound's chemical structure has been identified as 3,4′,5,7-tetrahydroxy-3′,8-dimethoxyflavone 7-O-[O-α-L-rhamnopyranosyl-(1→2)-(6″-O-acetyl-β-D-glucopyranoside)], featuring a complex arrangement of flavonoid aglycone and disaccharide moiety with specific acetylation patterns. [1]

The structural complexity of this compound presents unique challenges for its purification and characterization, requiring sophisticated chromatographic techniques and careful analytical verification. With a molecular formula of C₃₁H₃₆O₁₈ and molecular weight of 696.6213 g/mol, this compound exhibits specific physicochemical characteristics including a melting point of 143-145°C and specific optical rotation [α]²²D of -0±3° in methanol. [2] These properties serve as critical identification parameters during the purification process and quality assessment of the final isolated compound.

Extraction Methodologies

Plant Material Preparation and Solvent Selection

The initial extraction phase begins with proper preparation of the plant matrix. The aerial parts of Haplophyllum perforatum should be collected during the active growth phase, typically when flavonoid production is at its peak. The plant material must be carefully dried in shaded, well-ventilated conditions to prevent photodegradation of light-sensitive compounds and then ground to a coarse powder (particle size 0.5-2.0 mm) to maximize surface area for extraction while facilitating subsequent filtration steps. The moisture content should be reduced below 8% to prevent interference with solvent penetration and to minimize hydrolytic activity during storage.

The extraction process employs a systematic solvent gradient approach, beginning with non-polar solvents to remove lipids and chlorophyll, followed by increasingly polar solvents to target flavonoid glycosides. Based on the chemical structure of this compound, which contains multiple hydroxyl groups and sugar moieties, medium-polarity solvents have demonstrated optimal extraction efficiency. The following sequential extraction protocol is recommended:

- Defatting: Treat powdered plant material (100 g) with n-hexane or petroleum ether (300-400 mL) at room temperature with agitation for 2-3 hours; discard the non-polar fraction after filtration

- Primary extraction: Use methanol (80-90%) or ethanol-water mixtures (70:30 v/v) at a solvent-to-material ratio of 10:1; employ ultrasonic-assisted extraction for 30 minutes at 40°C followed by maceration for 24 hours with periodic agitation

- Concentration: Combine extracts and concentrate under reduced pressure at 40°C to approximately one-tenth of the original volume; remove any precipitated materials via centrifugation or filtration

Preliminary Fractionation Strategies

Following initial extraction, a liquid-liquid partitioning process effectively separates this compound from co-extracted compounds. The concentrated hydroalcoholic extract is suspended in water and successively partitioned with organic solvents of increasing polarity:

- Chloroform fraction: Removes moderately polar compounds and some aglycones

- Ethyl acetate fraction: Enriches flavonoid glycosides including this compound

- n-Butanol fraction: Recovers highly polar glycosides and remaining this compound

The ethyl acetate fraction typically contains the highest concentration of this compound and should be selected for subsequent chromatographic steps. This fraction is concentrated under reduced pressure and lyophilized to obtain a dry powder for storage or immediate purification. Analytical TLC (silica gel; ethyl acetate:formic acid:water, 8:1:1) can be used to monitor the presence of this compound (Rf ≈ 0.4-0.5) throughout the fractionation process, with detection under UV light at 254 nm and 365 nm before and after exposure to ammonia vapor.

Chromatographic Strategies

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC represents the most effective technique for the final purification of this compound, providing high resolution separation based on the compound's hydrophobic interactions with the stationary phase. The method development should consider the moderate polarity of this compound, which contains both hydrophobic flavonoid骨架 and hydrophilic sugar moieties. For analytical-scale separation to monitor purification progress, the following conditions are recommended:

- Column: C18 (250 × 4.6 mm, 5 μm particle size)

- Mobile phase: Gradient of water (with 0.1% formic acid) and acetonitrile

- Gradient program: 20-35% acetonitrile over 25 minutes

- Flow rate: 1.0 mL/min

- Detection: UV at 260, 275, and 343 nm

- Injection volume: 10-20 μL of 1 mg/mL sample solution

For preparative-scale purification, the method requires modification to accommodate larger sample loading while maintaining resolution:

- Column: C18 (250 × 21.2 mm, 10 μm particle size)

- Mobile phase: Isocratic or shallow gradient of water-acetonitrile (72:28 v/v)

- Flow rate: 10-12 mL/min

- Detection: UV at 343 nm

- Injection volume: Up to 5 mL of 50-100 mg/mL sample solution

- Collection: Triggered by UV response, collect peaks at approximately 14-16 minutes

The fraction collection should be carefully monitored, with collected fractions immediately analyzed by analytical HPLC to assess purity. Fractions containing this compound with purity >95% should be pooled and concentrated under reduced pressure at 35°C. The residual aqueous solution should be lyophilized to obtain this compound as an amorphous yellow powder. [3]

Normal Phase Chromatography

While reverse-phase HPLC provides excellent final purification, normal phase chromatography offers valuable orthogonal separation for complex mixtures containing this compound, particularly in the intermediate purification stages. The polar stationary phase interacts with the hydroxyl groups and sugar moieties of this compound through hydrogen bonding and dipole-dipole interactions, providing a different selectivity profile compared to reverse-phase systems.

- Stationary phase: Silica gel (60-120 mesh for flash chromatography; 15-25 μm for preparative HPLC)

- Mobile phase: Dichloromethane-methanol-water mixtures in gradient or isocratic modes

- Optimal solvent system: Dichloromethane:methanol:water (70:25:3, v/v/v)

- Detection: TLC with vanillin-sulfuric acid reagent or UV at 365 nm

Normal phase chromatography is particularly effective for removing structurally similar contaminants such as other flavonoid glycosides that may co-elute in reverse-phase systems. The orthogonality of the separation mechanism makes it invaluable for resolving complex mixtures that remain after initial purification steps. When developing normal phase methods, careful attention to water content in the mobile phase is essential, as even slight variations can significantly impact retention times and separation efficiency. [3]

Analytical Methods and Characterization

Spectroscopic Characterization Techniques

Comprehensive characterization of purified this compound requires a multianalytical approach to verify structural identity and assess purity. Spectroscopic techniques provide complementary information about different aspects of the molecular structure:

UV-Visible Spectroscopy: this compound displays characteristic flavonoid absorption maxima at 260 nm (Band II, benzoyl system) and 343 nm (Band I, cinnamoyl system). The addition of shift reagents provides structural information about substitution patterns: +CH₃ONa: 265, 373, 458 nm; +AlCl₃: 271, 374, 448 nm; +CH₃COONa: 264, 394, 432 nm; +CH₃COONa/H₃BO₃: 260, 277, 342, 383 nm. [2]

Infrared Spectroscopy: FT-IR analysis reveals key functional groups: broad absorption at 3520-3270 cm⁻¹ (hydroxyl groups), 1730 cm⁻¹ (ester carbonyl), 1650 cm⁻¹ (γ-pyrone carbonyl), and multiple bands between 1620-1470 cm⁻¹ (aromatic C=C bonds). The ester carbonyl frequency is particularly diagnostic for the acetyl group at the 6″-position of the glucose moiety. [2]

Nuclear Magnetic Resonance Spectroscopy: Comprehensive 1D and 2D NMR analyses (¹H, ¹³C, COSY, HSQC, HMBC) provide complete structural elucidation. Key ¹H NMR signals include: δ 1.13 (3H, d, J=5.5Hz, rhamnose CH₃), 1.79 (3H, s, OCOCH₃), 3.88 and 3.96 (each 3H, s, OCH₃ groups), 4.84 (1H, br s, rhamnose anomeric proton), 5.45 (1H, d, J=4.0Hz, glucose anomeric proton), 6.44 (1H, s, H-6), and 7.74 (1H, dd, J=2.0, 8.0Hz, H-6'). [2]

Purity Assessment and Quantification

Rigorous purity evaluation is essential for ensuring the reliability of biological testing data and structural characterization results. The following integrated approach provides comprehensive quality control:

- HPLC-PDA: Reverse-phase HPLC with photodiode array detection analyzing peak homogeneity at multiple wavelengths (260, 275, 343 nm) and UV spectrum consistency throughout the peak

- Mass Spectrometry: HR-ESI-MS confirming exact mass (theoretical [M+H]+ m/z 697.6213) and absence of impurity ions

- qNMR: Using a certified internal standard (e.g., dimethyl terephthalate) to determine absolute purity based on proton integration

For quantitative analysis of this compound in complex mixtures, a validated RP-HPLC method should be implemented with the following characteristics:

- Linear range: 5-500 μg/mL

- Limit of detection: 0.5 μg/mL

- Limit of quantification: 2.0 μg/mL

- Precision: <2% RSD for retention time, <5% RSD for peak area

- Accuracy: 95-105% recovery

Purification Protocol

Step-by-Step Isolation Procedure

The following comprehensive protocol describes the complete isolation process for this compound from Haplophyllum perforatum, incorporating critical parameters and quality checkpoints:

Plant Material Processing

- Collect aerial parts of Haplophyllum perforatum during flowering season

- Air-dry in shade at 25-30°C for 7-10 days until brittle

- Grind to coarse powder (0.5-2.0 mm particle size) using a cutting mill

- Store in airtight containers protected from light at room temperature

Initial Extraction

- Weigh 500 g of plant powder and transfer to a 5L glass extraction vessel

- Add 2.5L of n-hexane (1:5 w/v ratio) for defatting

- Stir continuously for 3 hours at 200 rpm, then filter through Buchner funnel

- Repeat defatting once with fresh n-hexane

- Air-dry marc briefly to evaporate residual hexane

- Extract with 3L of 80% aqueous methanol (1:6 w/v ratio)

- Employ ultrasonic assistance (40 kHz, 300W) for 30 minutes at 40°C

- Follow with maceration for 24 hours with continuous gentle agitation

- Filter and repeat extraction with 2L of fresh 80% methanol

- Combine filtrates and concentrate under reduced pressure (40°C) to aqueous residue

- Freeze-dry to obtain crude extract (typically 55-65 g)

Liquid-Liquid Partitioning

- Suspend 60 g crude extract in 600 mL distilled water

- Partition sequentially with equal volumes of chloroform (3×600 mL), ethyl acetate (3×600 mL), and n-butanol (3×600 mL)

- Combine ethyl acetate fractions and concentrate under reduced pressure

- Lyophilize to obtain ethyl acetate fraction (typically 12-15 g)

Normal Phase Flash Chromatography

- Pack a glass column (60 × 5 cm) with silica gel 60 (200 g)

- Load 10 g of ethyl acetate fraction dissolved in minimal dichloromethane-methanol (9:1)

- Elute with stepwise gradient: dichloromethane → dichloromethane-methanol (95:5 → 80:20 → 70:30) → dichloromethane-methanol-water (70:25:3)

- Collect 100 mL fractions and monitor by TLC (dichloromethane:methanol:water, 70:25:3)

- Pool fractions containing this compound (Rf ≈ 0.35) and concentrate

Preparative Reverse-Phase HPLC

- Dissolve 500 mg of enriched fraction in 10 mL methanol

- Filter through 0.45 μm PTFE membrane

- Inject 2 mL aliquots onto preparative C18 column (250 × 21.2 mm, 10 μm)

- Elute with water-acetonitrile (72:28) isocratic at 12 mL/min

- Monitor at 343 nm and collect peaks at 14-16 minutes

- Analyze collected fractions by analytical HPLC

- Pool high-purity fractions (>95%) and concentrate under reduced pressure

- Remove residual solvent by lyophilization to obtain pure this compound as yellow amorphous powder (typically 80-120 mg from 500 mg input)

Critical Process Parameters and Troubleshooting

Several critical parameters significantly impact the success and efficiency of this compound purification:

- Temperature control: Maintain extraction and concentration steps below 40°C to prevent thermal degradation of labile flavonoid structure

- pH stability: Use acidified mobile phases (0.1% formic acid) in HPLC to suppress ionization of phenolic hydroxyls and improve peak shape

- Solvent quality: Employ HPLC-grade solvents for all chromatographic steps to minimize UV-absorbing impurities

- Light protection: Shield this compound solutions from direct light throughout the process to prevent photodegradation

Common processing challenges and recommended solutions:

- Low recovery during partitioning: Adjust water-to-solvent ratio or add NaCl (5-10%) to aqueous phase to reduce emulsion formation

- Poor resolution in HPLC: Optimize gradient slope (shallower gradient) or switch to alternative C18 column with different selectivity

- Peak tailing in HPLC: Increase formic acid concentration to 0.2% or replace with 10 mM ammonium formate buffer (pH 4.5)

- Crystallization difficulties: this compound typically remains amorphous; confirm identity and purity by spectroscopic methods rather than expecting crystalline form

Conclusion

The purification methodology presented for this compound demonstrates an effective multistep approach that combines traditional phytochemical techniques with modern chromatographic separations. The process leverages both normal-phase and reverse-phase chromatography as orthogonal separation mechanisms to achieve high purity material suitable for structural characterization and biological activity studies. The critical importance of analytical monitoring throughout the isolation process cannot be overstated, as it ensures consistent quality and enables rapid troubleshooting of any separation issues.

The reproducibility of this protocol depends heavily on careful attention to solvent quality, temperature control, and standardized processing times. Researchers implementing this methodology should establish internal system suitability criteria, particularly for the HPLC purification steps, to ensure consistent performance across different batches. The purified this compound obtained through this protocol has demonstrated significant hypoazotemic activity in biological studies, supporting its potential therapeutic applications and value for further pharmaceutical development. [1]

Experimental Data Tables

Table 1: Spectral Characteristics of this compound for Identification and Purity Assessment

| Analytical Method | Parameters | Results for this compound |

|---|---|---|

| UV-Vis Spectroscopy | λmax (nm) in methanol | 260, 275, 343, 385 |

| λmax (nm) with CH₃ONa | 265, 373, 458 | |

| λmax (nm) with AlCl₃ | 271, 374, 448 | |

| Infrared Spectroscopy | Key absorption bands (cm⁻¹) | 3520-3270 (OH), 1730 (C=O ester), 1650 (C=O γ-pyrone), 1620-1448 (aromatic C=C) |

| Nuclear Magnetic Resonance | Key ¹H NMR signals (δ, ppm) | 1.13 (d, rhamnose CH₃), 1.79 (s, OCOCH₃), 3.88/3.96 (s, OCH₃), 4.84 (br s, rhamnose H-1"), 5.45 (d, glucose H-1"), 6.44 (s, H-6), 7.74 (dd, H-6') |

| Mass Spectrometry | Molecular formula | C₃₁H₃₆O₁₈ |

| Molecular weight | 696.6213 |

Table 2: Chromatographic Systems for this compound Analysis and Purification

| Chromatographic Method | Stationary Phase | Mobile Phase Composition | Elution Mode | Detection | Retention Characteristics |

|---|---|---|---|---|---|

| Analytical RP-HPLC | C18 (250 × 4.6 mm, 5μm) | Water (0.1% FA)/Acetonitrile | Gradient: 20-35% ACN in 25 min | UV 260, 275, 343 nm | 14-16 minutes |

| Preparative RP-HPLC | C18 (250 × 21.2 mm, 10μm) | Water/Acetonitrile (72:28) | Isocratic | UV 343 nm | 14-16 minutes |

| Normal Phase Flash Chromatography | Silica gel 60 | DCM:MeOH:Water (70:25:3) | Isocratic | TLC UV 365 nm | Rf ≈ 0.35 |

| Analytical TLC | Silica gel GF254 | Ethyl acetate:Formic acid:Water (8:1:1) | - | UV 254/365 nm | Rf ≈ 0.4-0.5 |

Table 3: Quantitative Parameters for this compound Analysis

| Parameter | Value/Range | Conditions/Notes |

|---|---|---|

| Melting Point | 143-145°C | Uncorrected, capillary method |

| Specific Optical Rotation | [α]²²D -0±3° (c=1, methanol) | 22°C, sodium D line |

| Solubility | Methanol, ethanol, DMSO, ethyl acetate | Sparingly soluble in water, insoluble in non-polar solvents |

| HPLC Linearity Range | 5-500 μg/mL | r² > 0.999 |

| Limit of Detection | 0.5 μg/mL | S/N = 3 |

| Limit of Quantification | 2.0 μg/mL | S/N = 10 |

| Extraction Yield | 0.016-0.024% (dried plant material) | Varies with collection time and plant population |

| Final Isolation Yield | 1.6-2.4% from crude extract | After all purification steps |

Workflow Diagrams

Diagram 1: Complete Purification Workflow for this compound from Plant Material to Pure Compound

References

Haploside C bioactivity guided isolation

Background and Context

Haploside C is a flavonoid glycoside first isolated from the plant Haplophyllum perforatum and was later also identified in the fruit of Citrus aurantium L. during a bioactivity-guided search for anti-colorectal cancer compounds [1] [2]. Its known bioactivity includes a pronounced hypoazotemic action (blood nitrogen-lowering effect) [2].

In the study on Citrus aurantium, the isolation of this compound was part of a broader effort to find phenolic compounds that suppress the growth of colorectal cancer cells (CRCs) and inhibit the Wnt signaling pathway, a key oncogenic driver in CRC [1] [3].

Key Experimental Parameters from Literature

The table below summarizes the critical parameters from the research where this compound was isolated.

Table 1: Key Experimental Conditions for Isolation from Citrus aurantium L.

| Parameter | Description / Value | Purpose / Rationale |

|---|---|---|

| Source Material | Dried fruit of Citrus aurantium L. [3] | Rich source of phenolic compounds. |

| Initial Extraction | Powdered material extracted with 75% (v/v) ethanol at 60°C for 60 min with ultrasonication (45 kHz) [3] | To obtain a crude extract rich in phenolic content. |

| Bioactivity Guide | Anti-proliferative activity against HCT116 colorectal cancer cells and inhibition of Wnt signaling [3] | To focus the isolation on therapeutically relevant components. |

| Purification | AB-8 macroporous resin; elution with 40% ethanol [1] [3] | To obtain a phenolic-rich fraction where this compound was found. |

| Identification | UHPLC-Q-TOF/MS (Ultra-high Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) [1] | For tentative identification of compounds in the active fraction. |

Proposed Workflow for Isolation

Based on the gathered information, the following workflow outlines the general steps for a bioactivity-guided isolation targeting a compound like this compound. You can use this as a template for developing your own detailed protocol.

Methodology Insights and Notes

To supplement the workflow, here are some detailed methodological points based on the search results:

- Static Adsorption/Desorption Test: The study optimized the purification conditions for phenolic compounds using macroporous resins like AB-8. The process involved calculating the adsorption capacity (Qe), desorption capacity (D), and desorption ratio (R) to select the most efficient resin [3].

- Bioactivity Assays: The anti-proliferative activity was evaluated using assays like the EdU (5-ethynyl-2'-deoxyuridine) assay or the MTT assay. Furthermore, the effect on the Wnt signaling pathway was specifically tested using a dual-luciferase reporter assay system [3].

- Critical Nature of the Guide: The core principle of bioactivity-guided isolation is that every separation step (e.g., moving from a crude extract to resin fractions) must be followed by a bioactivity test. Only the most active fractions are selected for the next, more refined purification step. This ensures effort is focused solely on the compounds responsible for the desired biological effect.

References

Proposed Framework for Haploside C Cell Culture Studies

Chemical and Physical Characteristics of Haploside C

The following table summarizes the key identifiers and physicochemical properties of this compound as reported in chemical literature [1].

| Property | Description for this compound |

|---|---|

| Chemical Formula | C~31~H~36~O~18~ [1] |

| Molecular Weight | 696.6213 g/mol [1] |

| Melting Point | 143–145 °C [1] |

| Specific Rotation | [α]22D -0±3° (in methanol) [1] |

| UV-Vis Maxima (in methanol) | 260 nm, 275 nm, 343 nm, 385 nm [1] |

| Major IR Absorptions | 3520–3270 cm⁻¹ (O-H), 1730 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O γ-pyrone) [1] |

| Biological Source | Haplophyllum foliosum, H. pedicellatum, H. perforatum [1] |

Proposed In Vitro Experimental Models

Given the lack of specific data on this compound, selection of cell lines should be guided by the traditional ethnobotanical uses of its source plants or its structural similarity to other active compounds. The Huh7 human hepatoma cell line is a highly relevant model for liver cancer research and has been extensively used to study the effects of plant-derived compounds [2]. The table below suggests other potential cell models.

| Research Focus | Recommended Cell Lines | Rationale |

|---|---|---|

| Hepatocellular Carcinoma | Huh7, HepG2 | Huh7 is a human hepatoma-derived line ideal for liver cancer studies and drug screening [2]. |

| Broad-Spectrum Cancer Screening | MCF-7 (breast), A549 (lung), HeLa (cervical) | Common panels for initial cytotoxicity assessment of novel compounds. |

| Non-Cancerous Cytotoxicity | HEK293 (renal), primary hepatocytes | To assess safety and selective toxicity against normal cell lines. |

Detailed Experimental Protocol: Cell Viability and Proliferation Assay

This protocol outlines a standard method to evaluate the effects of this compound on cell viability, using the Huh7 cell line as an example [2] [3] [4].

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on Huh7 cells.

Materials:

- Cell Line: Huh7 human hepatoma cells [2].

- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine [2].

- Test Compound: this compound (prepared as a stock solution in DMSO or another suitable solvent).

- Reagents: Trypsin-EDTA or accutase for cell detachment, Phosphate-Buffered Saline (PBS), MTT or WST-1 assay kit.

- Equipment: Humidified CO₂ incubator (37°C, 5% CO₂), laminar flow hood, centrifuge, water bath, hemocytometer or automated cell counter, microplate reader [3].

Workflow:

The following diagram illustrates the key stages of the experimental workflow.

Methodology:

- Cell Culture and Maintenance: Culture Huh7 cells in the recommended medium. Passage cells when they reach 80-90% confluency using a detaching agent like accutase [2]. Do not exceed a passage number of 20-25 to maintain genetic stability [2].

- Compound Preparation: Prepare a high-concentration stock solution of this compound. Serial dilute this stock in culture medium to create a range of working concentrations (e.g., 1 µM to 100 µM). Ensure the final concentration of any solvent like DMSO does not exceed 0.1% (v/v) and is consistent across all wells.

- Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow cell attachment.

- Compound Treatment: After 24 hours, carefully remove the medium from each well and replace it with 100 µL of the fresh medium containing the various concentrations of this compound, vehicle control, and a positive control (e.g., a known cytotoxic drug).

- Viability Assay: Following the treatment period (e.g., 48 hours), assess cell viability. For an MTT assay, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Carefully remove the medium and dissolve the formed formazan crystals in DMSO. Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of viable cells for each treatment relative to the vehicle control. Plot the dose-response curve and use appropriate software to calculate the IC₅₀ value.

Potential Signaling Pathways for Investigation

Based on the activity of structurally similar flavonoids and compounds tested on Huh7 cells, this compound may influence several key cellular pathways. The table below lists pathways worthy of empirical investigation.

| Pathway | Key Components | Potential Assays |

|---|---|---|

| Apoptosis Regulation | Caspase-3/7, PARP, Bcl-2/Bax | Caspase activity assays, Western blotting for cleavage products. |

| Cell Cycle Progression | Cyclins (D1), CDKs, p21, p27 | Flow cytometry for cell cycle analysis, Western blotting [5]. |

| AKT Signaling | AKT, p-AKT, mTOR | Phospho-specific Western blotting. |

| Metastasis & Invasion | MMP-2, MMP-9, E-cadherin | Gelatin zymography, Western blotting, boyden chamber assay [2]. |

| Wnt/β-Catenin Signaling | β-Catenin, GSK-3β | Western blotting, TOP/FOP flash reporter assay [2]. |

The following diagram illustrates the logical relationships between these pathways and potential cellular outcomes.

Advanced Experimental Strategies

For a more comprehensive investigation, consider these advanced approaches:

- Media Optimization via DoE: To achieve robust and reproducible results, especially in bioprocessing, using Design of Experiments (DoE) and machine learning algorithms can systematically optimize the culture medium and conditions for studying this compound's effects [6] [7] [8].

- Metabolomic Profiling: Employing a precision metabolomics approach can reveal "hidden elements" of the cellular response to this compound, such as changes in glutathione levels indicating oxidative stress, which is crucial for understanding its mechanism of action [8].

References

- 1. ' Haploside - C ' published in 'Natural Compounds' | SpringerLink [link.springer.com]

- 2. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]

- 3. Basics: Equipment, Fundamentals and Cell Culture Protocols [technologynetworks.com]

- 4. | Thermo Fisher Scientific - SG Cell Culture Protocols [thermofisher.com]

- 5. Frontiers | Protein kinase C and signaling cycle regulation cell [frontiersin.org]

- 6. Frontiers | A review of algorithmic approaches for cell media... culture [frontiersin.org]

- 7. media using machine learning Optimizing cell culture [phys.org]

- 8. Solving the Puzzle of Cell Culture Optimization [genengnews.com]

Documented Anti-Proliferative Activity of Haploside C

Recent research has identified Haploside C as a compound of interest for its anti-cancer properties. The table below summarizes the key findings from a 2022 study:

| Aspect | Description |

|---|---|

| Source | Identified in the fruit of Citrus aurantium L. (Bitter Orange) [1]. |

| Documented Activity | Shows anti-proliferative activity against human colorectal cancer cells (CRCs) [1]. |

| Proposed Mechanism | Potential inhibition of the Wnt signaling pathway, a key driver in colorectal cancer [1]. |

| Key Experimental Models | • Cell lines: HCT116 and RKO colorectal cancer cells [1]. • Key Assays: EdU (5-ethynyl-2'-deoxyuridine) assay for cell proliferation; Dual-luciferase reporter assay for Wnt pathway activity [1]. |

Proposed Experimental Protocols

While a dedicated protocol for this compound is not available, you can adapt these standard in vitro methods based on the cited research.

Protocol 1: Anti-Proliferation Assay (EdU Assay)

This protocol measures the proliferation rate of cancer cells after treatment with this compound, based on methodologies used in the identified research [1] [2].

- Cell Seeding: Plate colorectal cancer cells (e.g., HCT116 or RKO) in a 96-well plate at a density of 2-5 x 10³ cells per well in complete growth medium (e.g., DMEM with 10% FBS). Incubate for 24 hours to allow cell attachment [1].

- Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a range of this compound concentrations. Include a negative control (DMSO vehicle only) and a positive control (e.g., a known chemotherapeutic agent). Incubate for a desired period (e.g., 48-72 hours) [1].

- EdU Labeling and Detection: Following treatment, add EdU solution to the culture medium (typical working concentration is 10 µM) and incubate for 2-4 hours. After incubation, fix the cells, permeabilize them, and detect the incorporated EdU using a click-chemistry reaction with a fluorescent dye, following the manufacturer's instructions for a commercial EdU assay kit [1] [2].

- Analysis: Measure fluorescence using a microplate reader. The fluorescence intensity is directly proportional to the number of newly synthesized DNA strands and, thus, the rate of cell proliferation. Calculate the percentage of proliferating cells and the IC₅₀ value for this compound.

Protocol 2: Wnt Signaling Pathway Inhibition Assay

This protocol tests the hypothesis that this compound exerts its effect by inhibiting the Wnt pathway, using a standard dual-luciferase reporter assay [1].

- Cell Transfection: Seed HEK293 reporter cells or relevant colorectal cancer cells in a 24-well plate. Co-transfect the cells with a Wnt-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutive Renilla lucuciferase control plasmid (e.g., pRL-TK) to normalize for transfection efficiency [1].

- Pathway Activation & Treatment: 24 hours post-transfection, activate the Wnt pathway by adding conditioned medium from Wnt3a-secreting L cells. Simultaneously, treat the cells with this compound at various concentrations. Cells with control conditioned medium (non-Wnt3a) serve as a baseline control [1].

- Luciferase Measurement: After an additional 18-24 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system on a luminometer.

- Analysis: Calculate the normalized luciferase activity (Firefly Luminescence / Renilla Luminescence) for each well. A dose-dependent decrease in normalized lucinescence in this compound-treated groups compared to the Wnt-activated control indicates inhibition of the Wnt signaling pathway.

Signaling Pathway Workflow

The following diagram illustrates the logical workflow for investigating this compound's mechanism of action, focusing on the Wnt signaling pathway as suggested by preliminary research.

Key Considerations for Experimental Design

- Compound Sourcing and Preparation: this compound is commercially available with a purity of ≥95% (LC/MS-UV) [3]. Prepare a stock solution in DMSO. The final DMSO concentration in cell culture should typically not exceed 0.1% (v/v) to avoid cytotoxicity.

- Data Reproducibility: All experiments should be performed with a minimum of three biological replicates (independent experiments) and include appropriate technical replicates within each experiment.

- Advanced Pathway Analysis: To gain a deeper, systems-level understanding of how this compound affects cellular signaling networks, you could employ advanced bioinformatics models. These models can transform gene expression data into probabilities of activation for specific signaling circuits within pathways, offering a more detailed mechanism beyond a single pathway [4].

Research Outlook

The evidence for this compound's biological activity is promising but preliminary. Future research should focus on:

- Confirming the direct molecular targets of this compound.

- Expanding efficacy testing to other cancer cell lines and in vivo models.

- Further elucidating its role in modulating the Wnt pathway and other interconnected signaling networks.

References

- 1. Bioactivity guided isolation and identification of phenolic ... [pmc.ncbi.nlm.nih.gov]

- 2. A Chemical Screen Identifies Compounds Capable of ... [pmc.ncbi.nlm.nih.gov]

- 3. = 95 LC/MS-UV 108279-04-5 this compound [sigmaaldrich.com]

- 4. Understanding disease mechanisms with models of signaling ... [bmcsystbiol.biomedcentral.com]

Comprehensive Application Notes: UHPLC-Q-TOF/MS Analysis of Haploside C

Introduction to Haploside C

This compound is a flavonoid compound initially isolated from plants of the Haplophyllum genus. It is specifically identified as 3,4′,5,7-tetrahydroxy-3′,8-dimethoxyflavone 7-O-[O-α-L-rhamnopyranosyl-(1→2)-(6″-O-acetyl-β-D-glucopyranoside)] [1]. Recent studies have also identified its presence in Citrus aurantium L. (bitter orange) fruit, marking the first report of this compound in this species [2].

- Bioactive Potential: Historically, this compound has been reported to possess a pronounced hypoazotemic action, which refers to the ability to reduce nitrogenous waste products, such as urea, in the blood [1]. More recent research highlights its potential anti-proliferative activity against colorectal cancer cells (CRCs), suggesting its relevance in chemopreventive drug development [2].

- Analytical Challenge: The identification of this compound in complex plant matrices, such as Citrus aurantium L., demonstrates the power of modern analytical techniques. Its structural elucidation and quantification in such environments require a highly sensitive and specific method, for which UHPLC-Q-TOF/MS is ideally suited [2].

UHPLC-Q-TOF/MS Analytical Method

The following method is adapted from recent applications of UHPLC-Q-TOF/MS for the analysis of complex plant phenolics, including the study that identified this compound [2], and general principles for small molecule analysis [3].

Sample Preparation Protocol

- Extraction: Weigh 1.0 g of dried and powdered plant material (e.g., Citrus aurantium fruit). Extract with 10 mL of a 75% (v/v) ethanol-water solution at 60°C for 60 minutes using ultrasonic assistance (45 kHz).

- Concentration: Centrifuge the extract at 10,000 rpm for 10 minutes. Collect the supernatant and concentrate it using a rotary evaporator at 50°C.

- Purification (Optional for enrichment): For phenolic-rich fractions, purify the crude extract using a macroporous resin column (e.g., AB-8). Elute the target compounds with a gradient of ethanol in water (e.g., 40% and 60% ethanol). The this compound was notably found in the 40% ethanol elution fraction [2].

- Reconstitution: Prior to injection, reconstitute the dried extract in a suitable solvent (e.g., methanol or initial mobile phase) and filter through a 0.22 µm membrane filter.

Instrumental Configuration and Parameters

The table below summarizes a typical UHPLC-Q-TOF/MS configuration for this analysis, based on common setups in pharmaceutical and natural product analysis [4] [2] [5].

Table 1: UHPLC-Q-TOF/MS Instrumental Parameters

| Parameter Category | Specification | Notes / Application |

|---|---|---|

| UHPLC System | ||

| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Provides high-resolution separation [5]. |

| Mobile Phase | A: 2mM Ammonium Acetate in Water; B: Acetonitrile | A buffer-acetonitrile system is common for good ionization [5]. |

| Gradient | e.g., 5% B to 95% B over 15-20 min | Optimize for separation of this compound from other phenolics. |

| Flow Rate | 0.25 - 0.4 mL/min | Suitable for MS coupling [5]. |

| Column Temp. | 40°C | |

| Injection Volume | 2 - 5 µL | |

| Q-TOF Mass Spectrometer | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | Negative mode is often preferred for flavonoid glycosides [2]. |

| Mass Range | m/z 50 - 1200 | Covers molecular ion and fragment ions. |

| Acquisition Mode | Data-Dependent Acquisition (MS^E or DDA) | Acquires MS1 (precursor) and MS/MS (fragment) data in one run. |

| Collision Energy | Ramping (e.g., 20-40 eV) | To induce fragmentation for structural confirmation. |

| Reference Lock-mass | Standard (e.g., Leucine-enkephalin) | Ensures mass accuracy throughout the run. |

Data Processing and Structural Interpretation

The rich structural information from MS/MS spectra is key to identifying this compound [3].

- Chromatographic Peak Alignment and Feature Detection: Use software like MZmine, XCMS, or vendor-specific software to extract features (unique combinations of retention time and m/z) [3].

- MS/MS Spectral Analysis: The structure of this compound can be confirmed by interpreting its fragmentation pattern.

- Molecular Ion: Identify the deprotonated molecule

[M-H]⁻in the MS1 spectrum. - Characteristic Fragments: Look for fragments resulting from the loss of sugar moieties. For example, the sequential loss of a deoxyhexose (e.g., rhamnose, 146 u) and a hexose (e.g., glucose, 162 u) is typical for flavonoid glycosides. The presence of an acetyl group on the glucose moiety would also produce a specific neutral loss (60 u) [1].

- Molecular Ion: Identify the deprotonated molecule

- Database Searching: Compare the acquired high-resolution MS and MS/MS spectra against in-silico or custom databases of natural products for tentative identification [2] [3].

The following workflow diagram outlines the key steps from sample preparation to identification.

Potential Bioactivity and Signaling Pathways

This compound exhibits promising biological activities that are relevant for drug development. The diagram below illustrates the proposed signaling pathways through which it may exert its anti-proliferative effects, based on the context of its bioactivity [2].

Table 2: Documented and Potential Bioactivities of this compound

| Bioactivity | Reported Effect / Potential Mechanism | Research Context |

|---|---|---|

| Anti-Proliferative | Inhibits proliferation of colorectal cancer cells (HCT116); associated with inhibition of Wnt signaling pathway [2]. | Bioactivity-guided isolation from Citrus aurantium L. |

| Hypoazotemic | Pronounced action in reducing levels of nitrogenous waste products in the blood [1]. | Early pharmacological study (1987). |

| Chemopreventive | Potential as a functional food ingredient or lead compound for CRC chemoprevention due to its natural origin and bioactivity [2]. | Proposed based on recent findings. |

Conclusion

UHPLC-Q-TOF/MS is a powerful technique for the unambiguous identification and quantification of this compound in complex plant matrices. The method offers high sensitivity and the ability to perform structural confirmation through MS/MS fragmentation. The documented bioactivities of this compound, particularly its anti-proliferative and hypoazotemic effects, make it a compelling candidate for further drug development research. The protocols and workflows outlined here provide a solid foundation for researchers to analyze this compound, study its bioavailability, and further elucidate its mechanism of action.

References

- 1. Flavonoids ofHaplophyllum perforatum. Structure and hypoazotemic... [link.springer.com]

- 2. Bioactivity guided isolation and identification of phenolic compounds... [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule LC- MS / MS Analysis... | IntechOpen Fragmentation Data [intechopen.com]

- 4. RJPT - Application of UHPLC / Q - TOF - MS /MS Technique for Structural... [rjptonline.org]

- 5. Asian Journal of Pharmaceutical Analysis [ajpaonline.com]

Haploside C Physicochemical Data

The table below summarizes the available data on Haploside C, which can serve as a starting point for your experiments.

| Property | Value / Description | Source / Notes |

|---|---|---|

| Chemical Name | This compound | [1] [2] [3] |

| CAS Number | 108279-04-5 | [1] |

| Molecular Formula | C₃₁H₃₆O₁₈ | [2] |

| Purity | ≥95% (LC/MS-UV) | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 143–145 °C | [2] |

| Specific Rotation | [α]²²D −0±3° (in methanol) | [2] |

| Recommended Solubility | 1 mg/mL in DMSO | This is a specific recommendation from a supplier [1]. |

| UV-Vis Absorbance | 260, 275, 343, 385 nm (in methanol) | Useful for analytical method development [2]. |

Troubleshooting Solubility Issues

Based on the available data, here are some steps you can take:

- Start with DMSO: The supplier-recommended solvent is DMSO at 1 mg/mL [1]. This is your most reliable starting point for creating a stock solution.

- Explore Solvent Blends: If DMSO alone is not suitable for your assay, you can explore creating solvent mixtures. A common strategy is to use a small volume of your DMSO stock solution and dilute it with an aqueous buffer. Be mindful that this may cause the compound to precipitate if the final concentration exceeds its solubility in the buffer.

- Predict Solubility: For a more systematic approach, you could use modern machine learning-based solubility prediction tools. These tools can predict solubility in a wide range of solvents and at different temperatures, which can help you identify potential alternative solvents for experimental testing [4].

- Verify Your Compound: Use the provided UV absorbance profile [2] to confirm the identity and purity of your compound in solution, which can help rule out degradation as a cause of solubility problems.

Experimental Workflow for Solubility Screening

Since specific protocols were not found, the following general workflow diagram outlines a logical approach to screening for solubility conditions. You can use this as a guide to design your experiments.

Finding Detailed Protocols

The search results did not contain step-by-step experimental protocols for this compound. To find this level of detail, I suggest you:

- Search specialized protocol databases such as Springer Nature Experiments, Cold Spring Harbor Protocols, or Bio-Protocol [5]. These resources are dedicated to peer-reviewed life science methods.

- Search the broader scientific literature using databases like PubMed or SciFinder-n for research articles that mention this compound. The methods section of these papers often contains practical details on how the compound was handled [5].

References

- 1. = 95 LC/MS-UV 108279-04-5 this compound [sigmaaldrich.com]

- 2. ' Haploside - C ' published in 'Natural Compounds' | SpringerLink [link.springer.com]

- 3. Flavonoids ofHaplophyllum perforatum. Structure and... | Scilit [scilit.com]

- 4. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 5. guides.lib.uiowa.edu/ c .php?g=132196&p=1087496 [guides.lib.uiowa.edu]

Haploside C Overview & Stability Profile

Haploside C is a flavonoid identified in plants like Haplophyllum perforatum and Citrus aurantium L. [1] [2]. Research highlights its potential anti-proliferative activity against colorectal cancer cells (CRCs), linked to the inhibition of the Wnt signaling pathway [2].

Based on its chemical class and biological context, the following table summarizes the anticipated stability profile and common issues. Direct, compound-specific quantitative stability data (e.g., degradation rates at various pH levels) from published literature is currently limited.

| Aspect | Description & Potential Stability Concerns |

|---|---|

| Compound Class | Flavonoid (Phenolic compound) [2]. |

| Known Activity | Anti-proliferative activity against colorectal cancer cells (CRCs) via inhibition of the Wnt signaling pathway [2]. |

| Common Stability Issues | Potential sensitivity to oxidation (due to phenolic structure), hydrolysis (especially if glycosylated), and photodegradation. Solvent pH and temperature are critical factors. |

Experimental Protocol for Stability Testing

For a systematic assessment of this compound stability, you can adapt the following Standard Operating Procedure (SOP) framework for small molecules [3].

Solution Preparation

- Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or a buffered aqueous solution). Record the solvent, initial concentration, and pH accurately.

- Aliquoting: Dispense the solution into sealed vials compatible with your storage conditions (e.g., amber glass vials to protect from light).

Storage Conditions & Time Points

The International Conference on Harmonisation (ICH) guidelines recommend stability testing under accelerated and long-term conditions to predict shelf-life [3].

- Accelerated Condition: 40°C ± 2°C / 75% RH ± 5% RH. Test at 0, 1, 2, 3, and 6 months [3].

- Long-Term Condition: Typically 25°C ± 2°C / 60% RH ± 5% RH or as specified by the stability protocol. Test at 0, 3, 6, 9, 12, 18, and 24 months, continuing through the intended shelf-life [3].

- Other Stress Conditions: Consider testing stability under forced degradation conditions (e.g., various pH buffers, exposure to light, oxidants) to identify degradation pathways.

Analysis and Specification

At each time point, analyze samples using a stability-indicating method [3]. UHPLC-Q-TOF/MS is highly recommended, as it was successfully used to identify this compound and related compounds in complex mixtures [2].

- Key Analytical Tests:

- Description: Physical appearance and color of the solution.

- Identification: Spectroscopic or chromatographic fingerprint (e.g., retention time, mass spectrum) to confirm identity.

- Assay: Quantification of this compound content to determine the percentage remaining.

- Degradation Products: Monitoring for and identification of new peaks, indicating decomposition [3].

The following workflow diagram outlines the key stages of this stability study protocol.

Troubleshooting Common Experimental Issues

| Problem | Possible Cause | Suggested Solution |

|---|---|---|

| Precipitate Formation | Solution supersaturation; compound instability in solvent. | Filter solution (0.22µm); consider a different solvent system (e.g., adjust DMSO percentage). |

| Decreased Assay Result | Chemical degradation (hydrolysis, oxidation). | Use inert atmosphere (N₂), include antioxidants, adjust buffer pH, and confirm all degradation peaks are accounted for in the analytical method [3]. |

| New Peaks in Chromatogram | Formation of degradation products. | Use UHPLC-Q-TOF/MS to identify the chemical structure of degradants; this informs how to adjust storage conditions to minimize their formation [2]. |

| Inconsistent Results | Improper storage (temperature/ humidity fluctuations); light exposure. | Use stability chambers with data loggers; store all samples in amber vials or in the dark. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for studying this compound stability? A1: Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) is highly recommended. This method was successfully used to identify this compound in a complex plant extract and provides high resolution, sensitivity, and the ability to identify degradation products based on their mass [2].

Q2: Why is it important to study this compound stability? A2: Stability is crucial for ensuring the reliability and reproducibility of biological experiments. For instance, its identified anti-proliferative activity is linked to inhibiting the Wnt pathway [2]. A degraded compound would yield inaccurate results, potentially leading to false conclusions about its efficacy and mechanism of action.

Q3: Where can I find signaling pathway diagrams related to this compound's mechanism? A3: While detailed diagrams for this compound itself are not available, you can explore professional resources that provide interactive signaling pathways. For example, the Wnt/β-catenin pathway, which this compound is reported to inhibit, is detailed on sites like the Cell Signaling Technology pathways page [4]. The diagram below illustrates a simplified version of this key pathway.

References

- 1. Flavonoids ofHaplophyllum perforatum. Structure and... | Scilit [scilit.com]

- 2. Bioactivity guided isolation and identification of phenolic compounds... [pmc.ncbi.nlm.nih.gov]

- 3. Study Stability and Specification - SOP - Pharma Beginners Protocol [pharmabeginers.com]

- 4. and Pathways by Research Area | Cell Diagrams Technology Signaling [cellsignal.com]

Haploside C: Key Data for Storage Assessment

The table below consolidates the available data, which is primarily useful for inferring storage conditions rather than providing direct instructions.

| Aspect | Available Data for Haploside C | Interpretation & Storage Implications |

|---|---|---|

| Physical Form | Not explicitly stated (isolated from plant material) [1] | Assumed to be a solid powder. Standard handling for solid APIs is recommended until confirmed [2]. |

| Melting Point | 143-145°C [3] | Indicates thermal stability at standard handling temperatures. Does not provide direct info on long-term storage stability [3]. |

| Spectroscopic Data | UV, IR, and 1H NMR data provided [3] [1] | UV spectrum suggests potential light sensitivity. Inference: Storage should protect from light, likely in amber glass vials [2]. |

| Chemical Structure | Acylated flavonoid glycoside (contains ester group) [1] | IR spectrum shows ester carbonyl (C=O) at 1730 cm⁻¹ [3]. Inference: May be susceptible to hydrolysis in humid conditions, necessitating low-humidity storage [2]. |

Proposed Stability Testing Protocol

In the absence of specific data, a standard stability study for a new chemical entity can be initiated. The workflow below outlines this process, based on ICH guidelines for drug stability testing [2].

FAQs and Troubleshooting Guide

Based on general stability principles and the inferred properties of this compound, here are potential issues and solutions.